molecular formula C8H7N3O2 B2358203 N-(2,1,3-Benzoxadiazol-4-yl)acetamide CAS No. 289650-01-7

N-(2,1,3-Benzoxadiazol-4-yl)acetamide

Cat. No.: B2358203
CAS No.: 289650-01-7
M. Wt: 177.163
InChI Key: JJHRQXVBTBBRGJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-(2,1,3-Benzoxadiazol-4-yl)acetamide is characterized by the presence of a benzoxadiazole ring, a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 177.16 . More detailed physical and chemical properties are not provided in the available sources.

Scientific Research Applications

Anticonvulsant Evaluation

  • Indoline Derivatives: Derivatives of N-(2,1,3-Benzoxadiazol-4-yl)acetamide were synthesized and evaluated for anticonvulsant activities. One compound, in particular, showed significant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating its effectiveness as an anticonvulsant (Nath et al., 2021).

Antitumor Activity

  • Benzothiazole Derivatives: this compound derivatives were synthesized and screened for antitumor activity against human tumor cell lines. Two compounds were identified with considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).

Analgesic Activity

  • Acetamide Derivatives: Acetamide derivatives of this compound were synthesized and tested for analgesic properties. Significant analgesic properties were observed in various tests, suggesting potential application in pain management (Kaplancıklı et al., 2012).

Antioxidant and Anti-Inflammatory Activities

  • Thiazolidin Derivatives: A series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides were synthesized and exhibited good antioxidant and anti-inflammatory activities, showing potential for therapeutic applications (Koppireddi et al., 2013).

Antibacterial Study

  • Oxadiazole Derivatives: N-substituted derivatives of oxadiazole acetamide were synthesized and demonstrated moderate to significant antibacterial activity, indicating their potential as antibacterial agents (Khalid et al., 2016).

Membrane Asymmetry Assay

  • Fluorescence Assay: this compound derivatives were used in a fluorescence assay to assess phospholipid membrane asymmetry, demonstrating their utility in biochemical investigations (McIntyre & Sleight, 1991).

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHRQXVBTBBRGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=NON=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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